molecular formula C9H16N4 B598636 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine CAS No. 1201935-36-5

1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

Katalognummer B598636
CAS-Nummer: 1201935-36-5
Molekulargewicht: 180.255
InChI-Schlüssel: XSXZKGLWPRJOMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine, also known as 1-methyl-4-piperidyl-1H-pyrazol-4-amine (MPPA) is an organic compound that has been used in a variety of scientific research applications. MPPA is a white crystalline solid that is soluble in water and alcohol. It has a molecular weight of 179.2 g/mol and a melting point of 128-130°C.

Wissenschaftliche Forschungsanwendungen

  • Pyrazole derivatives have been identified for their antitumor, antifungal, and antibacterial properties . These compounds, including ones structurally similar to 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine, show potential in medical applications against various diseases (Titi et al., 2020).

  • Structural characterization studies of polymorphs of pyrazole derivatives reveal distinct intermolecular hydrogen bonding patterns. These findings are crucial for understanding the chemical properties and potential applications of such compounds in material science or pharmaceuticals (Böck et al., 2020).

  • X-ray diffraction and DFT studies on pyrazole derivatives have contributed to a deeper understanding of the molecular structure, aiding in the development of new synthetic methods for pharmaceuticals (Szlachcic et al., 2020).

  • Bipyrazolic compounds have been studied for their inhibitory effect on the corrosion of metals , suggesting their potential use in industrial applications (Chetouani et al., 2005).

  • In the field of antibacterial drug development, oxazolidinone derivatives structurally related to 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine have been synthesized for large-scale applications, demonstrating the versatility of pyrazole compounds in medicinal chemistry (Yang et al., 2014).

  • Pyrazole derivatives are also being explored for their anti-tubercular properties , with some compounds showing promising results against Mycobacterium tuberculosis, indicating potential in treating tuberculosis (Vavaiya et al., 2022).

Eigenschaften

IUPAC Name

1-(1-methylpiperidin-4-yl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-12-4-2-9(3-5-12)13-7-8(10)6-11-13/h6-7,9H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXZKGLWPRJOMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693379
Record name 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1201935-36-5
Record name 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of lithium aluminum hydride (0.32 g, 8.4 mmol) in THF (15 mL) was added a solution of tert-butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate (500 mg, 1.7 mmol) in THF (10 mL) and the reaction mixture was stirred with heat at 60° C. for 16 h. The reaction mixture was cooled to 0° C. and quenched by the slow addition of ethanol (0.3 mL) then water (0.3 mL) and finally 3 N NaOH aq. (0.3 mL). The resulting mixture was stirred for 30 min, filtered and the filtrate was concentrated and dried to obtain the desired product (280 mg) which was used without any purification: ESI MS m/z 181 [M+H]+.
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-Methyl-4-(4-nitro-1H-pyrazol-1-yl)piperidine (132 mg, 0.628 mmol) was dissolved in methanol (6 mL) and the flask was purged with N2. Pd/C (15 mg) was added and the flask was flushed with H2 and stirred under 1 atm H2 (balloon) for 3 hours. The reaction mixture was purged with N2, and filtered through a pad of Celite. The filtrate was concentrated to dryness, yielding 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine.
Quantity
132 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.